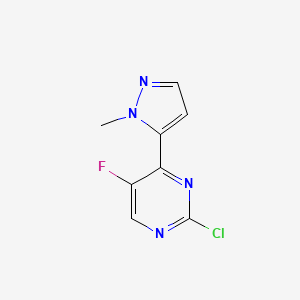
4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene is a synthetic organic compound characterized by the presence of dichloro, phenyl, and trifluoromethyl groups attached to a cyclohexene ring. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4,4-dichlorocyclohexanone with phenylmagnesium bromide to form 4,4-dichloro-1-phenylcyclohexanol. This intermediate is then subjected to trifluoromethylation using trifluoromethyl iodide and a suitable base, such as potassium carbonate, under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired product with minimal impurities.
化学反应分析
Types of Reactions
4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the dichloro positions, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with nucleophiles replacing chlorine atoms.
科学研究应用
4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene finds applications in various fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of 4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of trifluoromethyl groups enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
4,4-Dichloro-1-phenylcyclohexene: Lacks the trifluoromethyl groups, resulting in different chemical and biological properties.
1-Phenyl-6,6-bis(trifluoromethyl)cyclohexene: Lacks the dichloro groups, affecting its reactivity and applications.
4,4-Dichloro-1-phenyl-6-trifluoromethylcyclohexene: Contains only one trifluoromethyl group, leading to variations in its chemical behavior.
Uniqueness
4,4-Dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene is unique due to the presence of both dichloro and bis(trifluoromethyl) groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C14H10Cl2F6 |
|---|---|
分子量 |
363.1 g/mol |
IUPAC 名称 |
4,4-dichloro-1-phenyl-6,6-bis(trifluoromethyl)cyclohexene |
InChI |
InChI=1S/C14H10Cl2F6/c15-11(16)7-6-10(9-4-2-1-3-5-9)12(8-11,13(17,18)19)14(20,21)22/h1-6H,7-8H2 |
InChI 键 |
MKUVWMPODRABLO-UHFFFAOYSA-N |
规范 SMILES |
C1C=C(C(CC1(Cl)Cl)(C(F)(F)F)C(F)(F)F)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1Z,2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]aniline](/img/structure/B14118476.png)
![1,4-Diazepane-1,4-diylbis[(2-phenylcyclopropyl)methanone]](/img/structure/B14118481.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14118488.png)



![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14118501.png)




![4-Phenylbenzo[h]cinnoline](/img/structure/B14118536.png)
![(5-Bromofuran-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B14118538.png)

